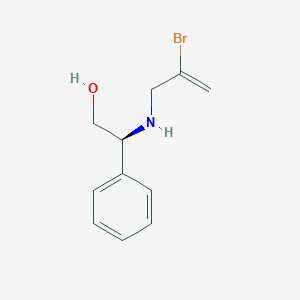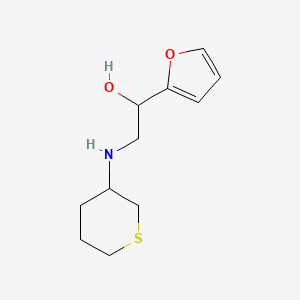![molecular formula C15H19F3N2O2 B7648701 4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)
4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is commonly used as a research chemical in scientific studies due to its unique chemical properties. The compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology.
作用机制
The exact mechanism of action of 4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is not well understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has also been found to inhibit the reuptake of serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. The compound has been found to have psychoactive effects, including changes in mood, perception, and behavior. This compound has also been found to have anxiogenic effects, meaning that it can increase anxiety in some individuals. Additionally, this compound has been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
实验室实验的优点和局限性
4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages as a research chemical. The compound has a well-defined chemical structure, making it easy to synthesize and analyze. This compound is also relatively inexpensive, making it accessible to researchers with limited budgets. However, this compound has some limitations as a research chemical. The compound has psychoactive effects, which may interfere with certain types of experiments. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on 4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one. One area of interest is the development of new drugs that target serotonin receptors. This compound has been found to have partial agonist activity at these receptors, making it a potential lead compound for the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the cardiovascular system. Finally, this compound may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
合成方法
The synthesis of 4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one involves the reaction of 2-(trifluoromethyl)aniline with 2-(2-chloroethoxy)ethylamine in the presence of a suitable catalyst. The resulting compound is then subjected to a cyclization reaction to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
科学研究应用
4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been extensively studied in the field of pharmacology due to its unique chemical properties. The compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in the field. This compound has been used in studies on serotonin receptors, which are important targets for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
4-(2-ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-22-10-9-20-8-7-19-14(21)13(20)11-5-3-4-6-12(11)15(16,17)18/h3-6,13H,2,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVEXQUYKMGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNC(=O)C1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)